3-Bromo-5-(dimethylamino)benzoic acid 3-Bromo-5-(dimethylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1369915-68-3
VCID: VC2571770
InChI: InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
SMILES: CN(C)C1=CC(=CC(=C1)C(=O)O)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

3-Bromo-5-(dimethylamino)benzoic acid

CAS No.: 1369915-68-3

Cat. No.: VC2571770

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(dimethylamino)benzoic acid - 1369915-68-3

Specification

CAS No. 1369915-68-3
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name 3-bromo-5-(dimethylamino)benzoic acid
Standard InChI InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
Standard InChI Key CQWRDFKYJBVVQN-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=C1)C(=O)O)Br
Canonical SMILES CN(C)C1=CC(=CC(=C1)C(=O)O)Br

Introduction

Chemical Identity and Structure

3-Bromo-5-(dimethylamino)benzoic acid is an aromatic compound characterized by a benzoic acid framework with bromine at the 3-position and a dimethylamino group at the 5-position. Its structure creates a unique electronic distribution that influences its chemical reactivity and potential applications in organic synthesis .

ParameterValue
CAS Number1369915-68-3
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
SMILESCN(C)C1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
InChIKeyCQWRDFKYJBVVQN-UHFFFAOYSA-N
European Community Number827-617-5

The structure features a carboxylic acid group that provides acidic properties, while the dimethylamino group contributes basic character, creating an amphoteric molecule. The bromine substituent serves as a potential site for further functionalization through various coupling reactions .

Physical and Chemical Properties

3-Bromo-5-(dimethylamino)benzoic acid exists as a solid powder at room temperature. Its physical properties are influenced by the functional groups present in its structure, particularly the carboxylic acid and dimethylamino groups that contribute to its solubility behavior and intermolecular interactions .

PropertyCharacteristic
Physical FormPowder
Storage TemperatureRoom Temperature
Purity (Commercial)95%
SolubilitySoluble in polar organic solvents such as DMSO
ColorOff-white to pale yellow

The predicted collision cross-section data for this compound provides valuable information for analytical applications, particularly in mass spectrometry. This data helps in compound identification and structural analysis :

Adductm/zPredicted CCS (Ų)
[M+H]+243.99677141.7
[M+Na]+265.97871144.2
[M+NH4]+261.02331146.0
[M+K]+281.95265145.4
[M-H]-241.98221142.2
[M+Na-2H]-263.96416144.8
[M]+242.98894140.9
[M]-242.99004140.9

The compound's chemical properties are governed by its functional groups. The carboxylic acid moiety can participate in acid-base reactions and form various derivatives including esters and amides. The dimethylamino group can act as a nucleophile in chemical reactions and may also be involved in coordination with metal ions. The bromine substituent is particularly valuable as a site for cross-coupling reactions, making this compound useful in synthetic chemistry .

Safety CategoryDetails
Signal WordWarning
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Personal Protective EquipmentGloves, safety glasses, lab coat, adequate ventilation
Storage ConditionsStore at room temperature in a tightly closed container in a dry place
Incompatible MaterialsStrong oxidizing agents, strong acids and bases

Proper protective equipment should be used during handling, including gloves, eye protection, and adequate ventilation. The compound should be stored in a tightly sealed container at room temperature and kept away from incompatible materials .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-Bromo-5-(dimethylamino)benzoic acid, it is useful to compare it with structurally related compounds .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences and Properties
3-Bromo-5-(dimethylamino)benzoic acidC₉H₁₀BrNO₂244.09Contains both bromine and dimethylamino groups; potentially useful in cross-coupling reactions and as a pharmaceutical intermediate
3-Bromo-5-methylbenzoic acidC₈H₇BrO₂215.04Contains a methyl group instead of dimethylamino; used as an intermediate in the synthesis of quinoline amide derivatives as VEGFR-2 inhibitors
3-Bromo-4-(dimethylamino)benzoic acidC₉H₁₀BrNO₂244.09Isomer with dimethylamino group at the 4-position instead of 5-position; different electronic distribution affects reactivity
3-Bromo-5-(trifluoromethyl)benzoic acidC₈H₄BrF₃O₂269.02Contains a trifluoromethyl group instead of dimethylamino; more electron-deficient ring system
Benzoic acid, 3-bromo-C₇H₅BrO₂201.02Lacks additional substituents; simpler structure with fewer functional groups

The presence of the dimethylamino group in 3-Bromo-5-(dimethylamino)benzoic acid distinguishes it from many similar compounds, providing a basic site that can influence its reactivity, solubility, and potential applications. Compared to its isomer 3-Bromo-4-(dimethylamino)benzoic acid, the different position of the dimethylamino group affects the electronic distribution in the molecule, potentially leading to different reactivities in specific chemical transformations .

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